molecular formula C10H11Cl2N B1365005 2-(2,5-Dichlorophenyl)pyrrolidine CAS No. 383127-70-6

2-(2,5-Dichlorophenyl)pyrrolidine

Cat. No.: B1365005
CAS No.: 383127-70-6
M. Wt: 216.1 g/mol
InChI Key: QPWHFAUOXMVIQL-UHFFFAOYSA-N
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Description

Significance of Pyrrolidine (B122466) Ring Systems in Chemical and Biological Sciences

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of many biologically active molecules and natural products. frontiersin.orgnih.gov This scaffold is a favored building block in drug discovery for several key reasons. nih.gov Its three-dimensional, non-planar structure allows for a greater exploration of chemical space compared to flat, aromatic rings. nih.govresearchgate.net This "pseudorotation" phenomenon contributes to the molecule's stereochemistry, which is crucial for its interaction with biological targets. researchgate.netontosight.ai

The versatility of the pyrrolidine ring is evident in its presence in numerous FDA-approved drugs and natural alkaloids like nicotine (B1678760) and hygrine. nih.govwikipedia.org The amino acids proline and hydroxyproline (B1673980) also feature this fundamental structure. wikipedia.org The ability to introduce various substituents onto the pyrrolidine ring allows for the fine-tuning of a compound's physicochemical properties and biological activity, making it a highly adaptable scaffold for medicinal chemists. frontiersin.orgnih.gov

Overview of Halogenated Phenylpyrrolidine Derivatives in Contemporary Research

The introduction of halogen atoms, such as chlorine, into phenylpyrrolidine structures can significantly impact a molecule's properties. Halogenation can influence a compound's metabolic stability, lipophilicity, and binding affinity to target proteins. For instance, the presence of fluorine atoms in (R)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride enhances its stability and reactivity, making it a key intermediate in the synthesis of the anticancer drug larotrectinib.

The specific placement of halogen atoms on the phenyl ring is also critical. The dichlorophenyl moiety in 2-(2,5-Dichlorophenyl)pyrrolidine, for example, creates a distinct electronic and steric profile that can dictate its biological interactions. Research into halogenated phenylpyrrolidine derivatives is an active area, with studies exploring their potential as modulators of various biological targets.

Historical Perspective on the Development and Study of Related Pyrrolidine Scaffolds

The study of pyrrolidine scaffolds is not a new endeavor. For decades, chemists have been developing new methods for their synthesis and exploring their potential applications. unipa.it The development of techniques like microwave-assisted organic synthesis has significantly improved the efficiency of creating these complex molecules. unipa.it

Historically, much of the focus has been on understanding the structure-activity relationships of these compounds. This involves systematically modifying the pyrrolidine scaffold and observing the effects on its biological activity. nih.gov This ongoing research has led to the identification of numerous pyrrolidine derivatives with a wide range of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. frontiersin.orgnih.gov The continuous exploration of these scaffolds highlights their enduring importance in the quest for new and effective therapeutics. nih.govresearchgate.net

PropertyValue
Molecular FormulaC10H11Cl2N
Monoisotopic Mass215.02686 Da
Predicted XlogP3.1
Predicted Collision Cross Section ([M+H]+)145.7 Ų
Predicted Collision Cross Section ([M+Na]+)154.4 Ų
Predicted Collision Cross Section ([M-H]-)148.6 Ų
This table displays the predicted physicochemical properties of this compound. uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,5-dichlorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWHFAUOXMVIQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001299313
Record name 2-(2,5-Dichlorophenyl)pyrrolidine
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Molecular Weight

216.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383127-70-6
Record name 2-(2,5-Dichlorophenyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383127-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,5-Dichlorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001299313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 2,5 Dichlorophenyl Pyrrolidine and Advanced Analogs

Direct Synthesis Approaches to the 2-(2,5-Dichlorophenyl)pyrrolidine Core

The direct construction of the this compound framework can be achieved through several convergent synthetic routes. These methods often involve the formation of the pyrrolidine (B122466) ring with the dichlorophenyl substituent already in place or introduced during the cyclization process.

Multi-step synthesis provides a versatile platform for the construction of the this compound core, allowing for the strategic introduction of substituents and control over stereochemistry. vapourtec.comlibretexts.org A common approach involves the cyclization of a linear precursor containing the necessary carbon and nitrogen atoms. For instance, the reductive amination of a γ-amino ketone or the cyclization of an amino alcohol can be employed to form the pyrrolidine ring. organic-chemistry.org

One illustrative multi-step synthesis could begin with the appropriate dichlorophenyl-substituted starting material, which is then elaborated into a suitable precursor for cyclization. The choice of reagents and reaction conditions at each step is crucial for achieving high yields and purity of the desired product. vapourtec.com

Table 1: Representative Multi-Step Synthesis of a 2-Arylpyrrolidine

StepReactantsReagents and ConditionsProductYield (%)
14-Chloro-1-(2,5-dichlorophenyl)butan-1-oneAmmonia, Hydrogen, Raney NickelThis compound75
2N-Boc-4-amino-1-(2,5-dichlorophenyl)butan-1-olTriphenylphosphine, Diethyl azodicarboxylate (DEAD)N-Boc-2-(2,5-dichlorophenyl)pyrrolidine85

Note: This table presents a generalized representation of a multi-step synthesis for illustrative purposes.

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of stereoselective and enantioselective methods for the synthesis of this compound is of paramount importance. acs.orgnih.gov These routes aim to produce a single enantiomer or diastereomer in high purity.

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. acs.org For the synthesis of 2-arylpyrrolidines, chiral auxiliaries can be attached to the nitrogen atom of a precursor molecule to control the formation of the stereocenter at the 2-position of the pyrrolidine ring. After the desired stereochemistry is established, the auxiliary can be removed. acs.org

Catalytic asymmetric methods offer a more atom-economical approach to enantioselective synthesis. nih.gov These methods employ a chiral catalyst to control the stereoselectivity of the reaction. For the synthesis of 2-arylpyrrolidines, biocatalytic approaches using enzymes such as transaminases have shown excellent enantioselectivity. acs.org Transaminases can catalyze the asymmetric amination of a ketone precursor to form a chiral amine, which can then be cyclized to the desired pyrrolidine. acs.org

Table 2: Enantioselective Synthesis of 2-Arylpyrrolidines using Transaminases

SubstrateEnzymeEnantiomeric Excess (ee %)Yield (%)Reference
4-chloro-1-phenylbutan-1-oneTransaminase>9984 acs.org
4-chloro-1-(4-chlorophenyl)butan-1-oneTransaminase>9990 acs.org

This table is based on data for analogous 2-arylpyrrolidines and demonstrates the potential of this method.

Optical resolution is a technique used to separate a racemic mixture into its individual enantiomers. This can be achieved by reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical methods such as crystallization. For 2-(2,5-difluorophenyl)pyrrolidine, a closely related analog, D-malic acid has been used as a resolving agent. nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comliverpool.ac.uk In the context of this compound synthesis, these reactions can be used to introduce the 2,5-dichlorophenyl group onto a pre-formed pyrrolidine ring or a suitable precursor. nih.govnih.gov For example, a palladium-catalyzed carboamination reaction can be used to couple a γ-(N-arylamino)alkene with an aryl bromide to form an N-aryl-2-benzylpyrrolidine. nih.gov Tandem N-arylation/carboamination reactions have also been developed, allowing for the one-pot synthesis of differentially arylated N-aryl-2-benzylpyrrolidine derivatives. nih.gov

Table 3: Palladium-Catalyzed Synthesis of N-Aryl-2-allylpyrrolidines

Amine SubstrateVinyl BromideCatalyst SystemDiastereoselectivity (trans:cis)Yield (%)Reference
N-aryl-γ-aminoalkene2-BromostyrenePd₂(dba)₃ / Tri-2-furylphosphineHighGood nih.gov

This table illustrates the utility of palladium-catalyzed methods in constructing substituted pyrrolidines.

Grignard reagents are highly reactive organometallic compounds that are widely used in organic synthesis for the formation of carbon-carbon bonds. rsc.orgnih.gov In the synthesis of 2-substituted pyrrolidines, Grignard reagents can be added to chiral N-tert-butanesulfinyl imines to generate the desired product with high diastereoselectivity. rsc.orgnih.govrsc.org For the synthesis of this compound, a Grignard reagent prepared from 1-bromo-2,5-dichlorobenzene could be reacted with a suitable γ-chlorinated N-tert-butanesulfinyl imine. This approach allows for the efficient construction of the 2-arylpyrrolidine core with good control over the stereochemistry. rsc.orgnih.gov

A patent describes a method for synthesizing R-2-(2,5-difluorophenyl)pyrrolidine, a similar compound, which involves the reaction of a Grignard reagent of tert-butyl pyrrolidone formate with 2,5-difluorobromobenzene. google.com This highlights the industrial applicability of Grignard-based methodologies.

Acid-Catalyzed Dehydration and Deprotection in Pyrrolidine Synthesis

A key strategy in the synthesis of 2-aryl-pyrrolidines involves the construction of a hydroxylated and protected pyrrolidine intermediate, followed by acid-catalyzed dehydration and deprotection. This approach is exemplified in the synthesis of the closely related compound, R-2-(2,5-difluorophenyl)pyrrolidine, and is directly applicable to the synthesis of its dichlorinated analog. google.com

The process typically begins with the reaction of a protected pyrrolidone, such as tert-butyl pyrrolidone formate, with a Grignard reagent derived from 1-bromo-2,5-dichlorobenzene. This reaction yields a 2-(2,5-dichlorophenyl)-2-hydroxy-pyrrolidine-1-carboxylate intermediate. Subsequent treatment of this intermediate with an acid in an organic solvent instigates a tandem reaction involving dehydration to form a cyclic imine (3,4-dihydro-2H-pyrrole derivative) and deprotection of the nitrogen atom. google.com

The general steps are outlined below:

Grignard Addition: Formation of the tertiary alcohol by reacting N-Boc-2-pyrrolidinone with 2,5-dichlorophenylmagnesium bromide.

Dehydration & Deprotection: The resulting alcohol is treated with an acid (e.g., hydrochloric acid, sulfuric acid) in a suitable solvent (e.g., methanol (B129727), toluene, dioxane) to facilitate the elimination of water and removal of the Boc protecting group. google.com This yields the 5-(2,5-dichlorophenyl)-3,4-dihydro-2H-pyrrole intermediate.

Reduction: The final step involves the reduction of the cyclic imine to the desired this compound.

A patent for a similar synthesis outlines the use of various organic solvents for the dehydration and deprotection step, including methanol, ethanol, acetonitrile (B52724), THF, DMF, and toluene. google.com

Synthesis of Dichlorophenylpyrrolidine Derivatives and Scaffold Modifications

Once the this compound scaffold is obtained, it can be further modified to generate a diverse library of advanced analogs. These modifications often target the pyrrolidine nitrogen or the carbon backbone to explore structure-activity relationships for various biological targets.

Formation of Pyrrolidine-2,5-dione and Pyrrolidine-2-one Analogs

Pyrrolidine-2,5-diones (succinimides) and pyrrolidine-2-ones (γ-lactams) are important classes of heterocyclic compounds with applications in medicinal chemistry. researchgate.netgoogle.com

Pyrrolidine-2,5-dione Analogs: The synthesis of succinimide derivatives related to the target compound can be achieved through several routes. A common method involves the reaction of a corresponding substituted succinic acid or anhydride (B1165640) with an amine. For instance, 3-(2,5-dichlorophenyl)succinic acid could be cyclized with ammonia or a primary amine to form the desired pyrrolidine-2,5-dione. These compounds are of interest as they are used in the synthesis of inhibitors for enzymes like IDO1 (indoleamine 2,3-dioxygenase-1). google.com

Pyrrolidine-2-one Analogs: Pyrrolidine-2-one derivatives can be synthesized via the lactamization of a corresponding γ-amino acid. Alternatively, selective oxidation of the this compound scaffold can lead to the formation of the corresponding lactam. A method involving the ring contraction of N-substituted piperidines has also been reported for the selective synthesis of pyrrolidin-2-ones. rsc.org The carbonyl group of the pyrrolidin-2-one ring can be further hydrogenated to yield the pyrrolidine. chemicalbook.com

Derivative ClassGeneral Synthetic PrecursorKey Reaction
Pyrrolidine-2,5-dione3-(2,5-Dichlorophenyl)succinic acidCyclization with amine
Pyrrolidine-2-one4-Amino-4-(2,5-dichlorophenyl)butanoic acidIntramolecular lactamization

Synthesis of Pyrrolidine Carboxamide Derivatives

The derivatization of the pyrrolidine nitrogen to form carboxamides is a common strategy for creating analogs with potential therapeutic applications. nih.gov This can be achieved by reacting this compound with a variety of carboxylic acids, acid chlorides, or acid anhydrides under standard amide coupling conditions. The choice of coupling reagent (e.g., DCC, EDC, HATU) and reaction conditions can be optimized to achieve high yields. This approach has been used to synthesize novel series of pyrrolidine aryl carboxamide derivatives as potential anticancer agents. nih.gov

Utilization of Boc-Protected Pyrrolidine Carboxylic Acids as Synthetic Intermediates

The use of a tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, allowing for the selective reaction at other sites of a molecule. chemimpex.comquora.com N-Boc-2-(2,5-dichlorophenyl)pyrrolidine serves as a versatile intermediate for further functionalization. The Boc group stabilizes the amine, preventing it from participating in undesired side reactions, and can be easily removed under acidic conditions. quora.com

For instance, lithiation of N-Boc-pyrrolidine followed by reaction with an electrophile allows for the introduction of substituents at the C2 position. This strategy has been used in the asymmetric deprotonation of N-Boc pyrrolidine to create chiral intermediates for the synthesis of alkaloids and other biologically active molecules. researchgate.net Similarly, N-Boc-pyrrolidine-3-carboxylic acid is a valuable building block for synthesizing more complex molecules. chemimpex.comscbt.com

Boc-Protected IntermediateCAS NumberMolecular FormulaUse
N-Boc-pyrrolidine86953-79-9C9H17NO2Intermediate for C-H functionalization
(2S)-Pyrrolidine-2-carboxylic acid, N-BOC protected15761-39-4C10H17NO4Chiral building block in peptide synthesis
N-Boc-pyrrolidine-3-carboxylic acid59378-75-5C10H17NO4Building block for complex derivatives

Carbon-Carbon Coupling Reactions in Pyrrolidine Chemistry

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. These reactions can be applied to synthesize advanced pyrrolidine analogs. For example, a palladium-catalyzed carboamination reaction of γ-(N-arylamino)alkenes with vinyl bromides has been developed to afford N-aryl-2-allyl pyrrolidines with high diastereoselectivity. nih.gov Another approach involves the coupling of vinylic halides with olefinic sulfonamides to construct pyrrolidine rings. acs.org These methods could be adapted to introduce new substituents onto the this compound scaffold, either at the nitrogen atom or on the pyrrolidine ring itself, provided a suitable functional group handle is present.

Michael Addition Reactions for Pyrrolidine Derivatives

The Michael addition is a versatile C-C bond-forming reaction that is widely used in the synthesis of substituted pyrrolidines. nih.gov This reaction involves the addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor).

There are several ways this reaction can be applied to synthesize derivatives of this compound:

Asymmetric Catalysis: Chiral pyrrolidine derivatives can themselves act as organocatalysts to promote asymmetric Michael additions. nih.gov

Intramolecular Aza-Michael Addition: An intramolecular aza-Michael addition reaction can be used to form the pyrrolidine ring itself, providing a route to various substituted pyrrolidines. rsc.orgacs.org

Synthesis of Pyrrolidine-3-carboxylic Acids: Organocatalytic enantioselective Michael addition reactions of 4-oxo-2-enoates with nitroalkanes have been developed for the synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.orgrsc.org

These methods offer a powerful platform for the stereocontrolled synthesis of complex pyrrolidine derivatives starting from or incorporating the 2-(2,5-dichlorophenyl) moiety.

Michael Reaction TypeReactantsProduct Type
IntermolecularAldehyde/Ketone + Nitroolefinγ-Nitrocarbonyl compound (pyrrolidine precursor)
Intramolecular aza-MichaelAminofluorovinylsulfoneFluoropyrrolidine
Asymmetric Michael Addition4-oxo-2-enoate + NitroalkaneChiral pyrrolidine-3-carboxylic acid

Photochemical and Enzymatic Catalysis for Chiral Pyrrolidines

The synthesis of chiral pyrrolidines, including 2-aryl substituted variants, has been significantly advanced by leveraging photochemical and enzymatic reactions. These methods provide pathways to high enantiopurity under mild reaction conditions.

Photochemical Approaches:

Photocatalysis offers a powerful tool for generating radical intermediates that can participate in pyrrolidine ring formation. A notable strategy involves a one-pot photoenzymatic process that combines photochemical oxyfunctionalization with a subsequent enzymatic reduction or transamination. nih.gov This method allows for the conversion of simple, unfunctionalized pyrrolidine into N-Boc-3-hydroxypyrrolidine or N-Boc-3-aminopyrrolidine with conversions up to 90% and enantiomeric excess greater than 99%. nih.gov The initial photochemical step, using a decatungstate photocatalyst, selectively functionalizes distal C–H bonds. nih.gov Another innovative approach is the intramolecular photochemical [2+2]-cycloaddition of acrylic acid derivatives in a flow reactor, which has been used to create conformationally rigid 2,4-methanopyrrolidine analogs. acs.org

Enzymatic Catalysis:

Biocatalysis has emerged as a premier method for producing enantiopure compounds. Directed evolution of enzymes has yielded biocatalysts capable of novel and highly selective transformations. For instance, engineered variants of cytochrome P450, such as P411-PYS-5149, have been developed to catalyze the intramolecular C(sp³)–H amination of organic azides. nih.govcaltech.edu This "new-to-nature" reaction forms chiral pyrrolidines by inserting an alkyl nitrene into a C–H bond, achieving yields up to 74% and high enantiomeric ratios (up to 99:1). nih.gov

Furthermore, a one-pot photo-enzymatic cascade has been developed for the enantioselective C(sp³)–H functionalization of N-aryl pyrrolidines. rsc.org This process integrates a light-driven cross-coupling of an aryl bromide with the pyrrolidine, followed by in-situ functionalization by an engineered carbene transferase, resulting in α-functionalized phenylpyrrolidine compounds with up to 99% enantiomeric excess. rsc.org

Another significant enzymatic strategy employs imine reductases (IREDs). Naturally occurring IREDs have been identified that exhibit stereocomplementary activity towards sterically demanding 2-aryl-substituted Δ¹-pyrrolines. nih.gov By selecting either an (R)-selective or (S)-selective IRED, a variety of chiral 2-aryl-pyrrolidines can be synthesized with excellent enantioselectivity (>99% ee) and good yields (60-80%). nih.gov This method is particularly relevant for producing analogs of this compound.

Table 1: Performance of Selected Enzymatic Methods in Chiral Pyrrolidine Synthesis

Catalytic Method Enzyme/Catalyst Substrate Type Product Type Yield (%) Enantioselectivity Reference
Intramolecular C-H Amination P411-PYS-5149 Organic Azide Chiral Pyrrolidine up to 74 up to 99:1 er nih.gov
Photo-enzymatic Cascade Ni/PC + Carbene Transferase N-Aryl Pyrrolidine α-functionalized Phenylpyrrolidine - up to 99% ee rsc.org
Imine Reduction (R)-selective ScIR / (S)-selective SvIR 2-Aryl-Δ¹-pyrroline (R)- or (S)-2-Aryl-pyrrolidine 60-80 >99% ee nih.gov

Metal-Free and Organocatalytic Strategies in Pyrrolidine Synthesis

Concerns over metal contamination in final products have driven the development of metal-free and organocatalytic synthetic routes. These strategies rely on small organic molecules to catalyze reactions with high selectivity.

Organocatalytic Strategies:

Organocatalysis frequently utilizes chiral amines, such as proline and its derivatives, to induce asymmetry. These catalysts can activate substrates through the formation of transient iminium or enamine intermediates. A variety of complex, multi-substituted pyrrolidines can be constructed using these methods, often through cascade or domino reactions that form multiple bonds in a single operation. For example, D-prolinamides derived from 2-(trifluoromethylsulfonamidoalkyl)pyrrolidines have been used to catalyze the Michael addition of aldehydes to β-nitroalkenes at room temperature without additives.

Metal-Free Approaches:

Truly metal-free reactions provide an alternative to both organometallic and organocatalytic methods. An efficient, one-pot protocol for constructing pyrrolidines from halogenated amides has been developed that proceeds without any metal catalyst. nih.gov This tandem reaction integrates amide activation, reduction of the resulting nitrile ions, and intramolecular nucleophilic substitution under mild conditions. nih.gov Another example is the use of triethylsilane (Et₃SiH) and a catalytic amount of iodine (I₂) to achieve a transition-metal-free intramolecular hydroamination/reduction of unactivated alkynes, which yields substituted pyrrolidines with high diastereoselectivity. organic-chemistry.org

Table 2: Examples of Metal-Free and Organocatalytic Pyrrolidine Syntheses

Reaction Type Catalyst/Reagent Key Transformation Product Selectivity Reference
Tandem Cyclization Tf₂O, NaBH₄ Amide activation, reduction, intramolecular substitution N-Substituted Pyrrolidines - nih.gov

Haloamidation and Reductive Hydroamination Cascade Approaches to Pyrrolidines

Cascade reactions, which involve sequential transformations in a single pot, are highly efficient for building complex molecular architectures like the pyrrolidine ring.

Haloamidation Approaches:

Intramolecular haloamidation provides a direct method for the synthesis of nitrogen heterocycles. The process typically involves the reaction of an unsaturated amide or amine with a halogen source, such as N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS). The reaction proceeds via halonium ion formation across the double bond, followed by intramolecular attack by the nitrogen atom. This cyclization, known as a haloaminocyclization, generates a halogen-substituted pyrrolidine ring, which can be a versatile intermediate for further functionalization.

Reductive Hydroamination Cascades:

Reductive hydroamination and related cascades offer a powerful strategy for pyrrolidine synthesis. An iridium-catalyzed reductive generation of azomethine ylides from tertiary amides or lactams enables their use in [3+2] dipolar cycloaddition reactions. unife.it This method allows for the regio- and diastereoselective synthesis of structurally complex pyrrolidines from a broad range of precursors, including aryl amides with both electron-donating and electron-withdrawing groups. unife.it

Another effective cascade combines asymmetric organocatalysis with gold catalysis in a one-pot nitro-Mannich/hydroamination sequence. This approach has been used to prepare highly substituted pyrrolidine derivatives in good yields and with excellent diastereo- and enantioselectivities. The reaction between an N-protected imine and a nitroallene is first catalyzed by a bifunctional organocatalyst, followed by a gold-catalyzed intramolecular hydroamination of the allene moiety to close the pyrrolidine ring.

Chemical Reactivity and Derivatization Strategies of Dichlorophenylpyrrolidine Scaffolds

Reactions Involving the Pyrrolidine (B122466) Heterocycle

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, offers several avenues for chemical modification. The secondary amine within the ring is a primary site for reactions, while the ring's C-H bonds can also be functionalized.

N-Alkylation, N-Acylation, and N-Derivatization Reactions

The secondary amine of the 2-(2,5-dichlorophenyl)pyrrolidine core is nucleophilic and readily undergoes reactions with various electrophiles. N-alkylation introduces an alkyl group onto the nitrogen atom, which can be achieved using alkyl halides or through reductive amination. N-acylation, the introduction of an acyl group, is typically performed using acyl chlorides or anhydrides. These reactions are fundamental in building more complex molecules from the parent scaffold.

For instance, the N-alkylation of similar pyrrolidine-containing compounds is often a key step in the synthesis of pharmaceuticals. This reaction can be catalyzed by different alkali metal compounds. researchgate.net Furthermore, bio-based N-alkyl-2-pyrrolidones can be synthesized through a Pd-catalyzed reductive N-alkylation process, highlighting a green chemistry approach to such transformations. rsc.org

Reaction TypeReagents/ConditionsProduct Type
N-AlkylationAlkyl halide, Base (e.g., K2CO3, Et3N)N-Alkyl-2-(2,5-dichlorophenyl)pyrrolidine
Reductive AminationAldehyde or Ketone, Reducing agent (e.g., NaBH4, H2/Pd)N-Alkyl-2-(2,5-dichlorophenyl)pyrrolidine
N-AcylationAcyl chloride or Anhydride (B1165640), BaseN-Acyl-2-(2,5-dichlorophenyl)pyrrolidine

Functionalization of Pre-formed Pyrrolidine Rings

Beyond reactions at the nitrogen atom, the carbon framework of the pyrrolidine ring can also be functionalized. While less common for the this compound scaffold itself, general methods for pyrrolidine ring functionalization can be applied. These may include C-H activation strategies or oxidation to introduce new functional groups, thereby increasing the structural diversity of the resulting molecules. The pyrrolidine ring is a prevalent building block in pharmaceuticals due to the synthetic versatility of this saturated scaffold. researchgate.net

Reactivity of the Dichlorophenyl Substituents

The dichlorophenyl group is another key site for modifying the properties of the molecule. The chlorine atoms, being good leaving groups under certain conditions, can be replaced through nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution Reactions on the Dichlorophenyl Moiety

The generally accepted mechanism for SNA reactions involves a two-step addition-elimination sequence via a Meisenheimer complex. nih.gov However, recent studies suggest that some SNA reactions may proceed through a concerted mechanism. nih.gov The position of the substituents on the aromatic ring is critical; electron-withdrawing groups positioned ortho or para to the leaving group significantly facilitate the reaction. libretexts.orgmasterorganicchemistry.com In the case of this compound, the chlorine atoms are ortho and meta to the point of attachment of the pyrrolidine ring.

Displacement of one or both chlorine atoms by nucleophiles such as amines, alkoxides, or thiols can lead to a wide array of new derivatives with potentially altered biological activities.

NucleophilePotential Product
Amine (R-NH2)2-(2-Chloro-5-aminophenyl)pyrrolidine derivative
Alkoxide (R-O⁻)2-(2-Chloro-5-alkoxyphenyl)pyrrolidine derivative
Thiolate (R-S⁻)2-(2-Chloro-5-thiophenyl)pyrrolidine derivative

Transformations of Pendant Functional Groups

Derivatives of this compound often contain other functional groups that can be chemically transformed. A common example is the hydrolysis of an amide linkage.

Hydrolysis of Carboxamide Linkages

In many synthetic routes, the pyrrolidine nitrogen is acylated to form a carboxamide. This amide bond can be subsequently cleaved under acidic or basic conditions. This hydrolysis reaction is often employed as a deprotection step to liberate the free secondary amine, which can then be used in further synthetic transformations. For example, derivatives of (R)-Pyrrolidine-2-carboxamide, a related proline derivative, are utilized in various chemical syntheses. medchemexpress.com

The conditions for hydrolysis must be carefully chosen to avoid unwanted side reactions on other parts of the molecule.

Hydrolysis ConditionReagentsProduct
AcidicStrong acid (e.g., HCl, H2SO4), Water, HeatThis compound and Carboxylic acid
BasicStrong base (e.g., NaOH, KOH), Water, HeatThis compound and Carboxylate salt

Reduction of Carbonyl and Other Reducible Groups

Derivatives of this compound bearing carbonyl functionalities, such as aldehydes or ketones, can be readily transformed into the corresponding alcohols through reduction. This conversion is a fundamental strategy for introducing new stereocenters and functional groups for further molecular elaboration. The choice of reducing agent is crucial and depends on the desired selectivity and the presence of other functional groups in the molecule.

Commonly employed reducing agents for aldehydes and ketones are the complex metal hydrides, namely sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). wikipedia.orgyoutube.com

Sodium Borohydride (NaBH₄) is a mild and selective reducing agent. It is typically used for the reduction of aldehydes and ketones to primary and secondary alcohols, respectively. youtube.comyoutube.com Its chemoselectivity allows it to be used in the presence of less reactive functional groups like esters, carboxylic acids, and amides, which it does not typically reduce. wikipedia.org The reactions are generally performed in protic solvents such as methanol (B129727) or ethanol. youtube.com

Lithium Aluminum Hydride (LiAlH₄) is a much more powerful and less selective reducing agent than NaBH₄. youtube.com It will readily reduce aldehydes, ketones, and also a wider range of carbonyl compounds including esters, carboxylic acids, and amides. wikipedia.org Due to its high reactivity, it must be used in anhydrous, aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), and it reacts violently with protic solvents like water or alcohols. youtube.com

For a hypothetical derivative, such as a ketone where an acetyl group is attached to the pyrrolidine nitrogen (N-acetyl-2-(2,5-dichlorophenyl)pyrrolidine), reduction would yield a secondary alcohol. The general transformation is outlined below.

Table 1: Reduction of a Hypothetical Carbonyl Derivative

Starting Material (Example)ReagentProductProduct Type
1-(2-(2,5-Dichlorophenyl)pyrrolidin-1-yl)ethan-1-one1. NaBH₄2. H₂O or mild acid workup1-(2-(2,5-Dichlorophenyl)pyrrolidin-1-yl)ethan-1-olSecondary Alcohol
1-(2-(2,5-Dichlorophenyl)pyrrolidin-1-yl)ethan-1-one1. LiAlH₄2. Aqueous acid workup1-(2-(2,5-Dichlorophenyl)pyrrolidin-1-yl)ethan-1-olSecondary Alcohol

The Clemmensen (using zinc-mercury amalgam in hydrochloric acid) and Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions offer pathways to completely deoxygenate a carbonyl group down to a methylene (B1212753) group (C=O → CH₂). youtube.com These reactions require harsh conditions and would be chosen if the complete removal of the carbonyl oxygen is the synthetic goal.

Formylation and Other Electrophilic Substitutions on Aromatic Rings

Electrophilic aromatic substitution provides a direct method for functionalizing the 2,5-dichlorophenyl ring, enabling the introduction of various substituents. However, the reactivity of this ring is severely diminished by the presence of two chlorine atoms. Halogens are electron-withdrawing through the inductive effect (-I) but electron-donating through resonance (+M). While the resonance effect directs incoming electrophiles to the ortho and para positions, the strong inductive effect deactivates the ring, making it significantly less nucleophilic than benzene (B151609). libretexts.orgstudymind.co.uk

In the 2,5-dichlorophenyl group, the positions available for substitution are C3, C4, and C6. The directing effects of the two chlorine atoms are as follows:

The chlorine at C2 directs incoming electrophiles to the ortho (C3) and para (C6) positions.

The chlorine at C5 directs incoming electrophiles to the ortho positions (C4 and C6).

Formylation

The Vilsmeier-Haack reaction is a widely used method for introducing a formyl group (-CHO) onto an aromatic ring. wikipedia.org The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). organic-chemistry.org A critical requirement for the Vilsmeier-Haack reaction is an electron-rich aromatic substrate. nih.govwikipedia.org Given that the 2,5-dichlorophenyl ring is strongly deactivated and electron-poor, standard Vilsmeier-Haack conditions are unlikely to be effective. The reaction would likely fail or require extremely harsh conditions with a low yield.

Other Electrophilic Substitutions

Other electrophilic aromatic substitutions, such as Friedel-Crafts reactions, face similar challenges.

Friedel-Crafts Acylation : This reaction introduces an acyl group (R-C=O) onto the aromatic ring using an acyl halide or anhydride with a strong Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orgorganic-chemistry.org While strongly deactivated rings are generally unreactive, studies on dichlorobenzenes show that acylation is possible, albeit under forcing conditions. The benzoylation of p-dichlorobenzene yields 2,5-dichlorobenzophenone, and the benzoylation of o-dichlorobenzene primarily gives 3,4-dichlorobenzophenone. rsc.org By analogy, the acylation of the this compound scaffold would be expected to be challenging but feasible, likely yielding a mixture of isomers with substitution at the C4 and/or C6 positions.

Table 2: Predicted Reactivity for Electrophilic Aromatic Substitution

Reaction TypeReagentsPredicted ReactivityLikely Substitution Position(s)
Formylation DMF, POCl₃ (Vilsmeier-Haack)Very low to noneN/A (Reaction unlikely to proceed)
Acylation RCOCl, AlCl₃ (Friedel-Crafts)Low, requires harsh conditionsC6, C4
Nitration HNO₃, H₂SO₄Low, requires harsh conditionsC6, C4
Halogenation Br₂, FeBr₃Low, requires harsh conditionsC6, C4

Stereochemical Considerations in Dichlorophenylpyrrolidine Synthesis and Biological Function

Importance of Stereochemistry in the Biological Activity of Pyrrolidine (B122466) Compounds

The biological activity of pyrrolidine compounds is profoundly influenced by their stereochemistry. The pyrrolidine ring, a five-membered saturated heterocycle, can possess multiple stereogenic centers, leading to the possibility of numerous stereoisomers. nih.gov These isomers, while chemically similar, can exhibit vastly different pharmacological profiles due to the stereospecific nature of their interactions with biological macromolecules such as proteins and enzymes. nih.govresearchgate.net

The differential activity of stereoisomers is a well-established principle in medicinal chemistry. For instance, in a study of 3-Br-acivicin isomers, only the (5S, αS) isomers demonstrated significant antiplasmodial activity, suggesting that their uptake may be mediated by a stereoselective transport system. nih.govmdpi.comnih.gov This highlights how the specific spatial orientation of substituents on the pyrrolidine ring can be the deciding factor for therapeutic efficacy. nih.govmdpi.com The three-dimensional structure afforded by the non-planar pyrrolidine ring, a phenomenon known as "pseudorotation," allows for a diverse exploration of pharmacophore space, further emphasizing the importance of stereochemical control in drug design. nih.govresearchgate.net

The influence of stereochemistry extends to various therapeutic areas. For example, the introduction of a chiral pyrrolidine can induce selectivity for specific receptor subtypes. nih.gov The spatial arrangement of substituents can dictate whether a compound acts as an agonist or antagonist at a particular receptor. This is because the binding pockets of proteins are chiral environments, and only a molecule with the correct stereochemistry can achieve the optimal interactions required for a specific biological response. nih.govresearchgate.net

Strategies for Enantioselective and Diastereoselective Control in Synthesis

Given the critical role of stereochemistry in biological function, the development of synthetic methods that allow for precise control over the three-dimensional arrangement of atoms is paramount. Enantioselective and diastereoselective strategies are employed to produce specific stereoisomers of pyrrolidine derivatives, including those with a 2-aryl substitution like 2-(2,5-Dichlorophenyl)pyrrolidine.

Several powerful strategies have emerged for the stereocontrolled synthesis of pyrrolidines:

Asymmetric [3+2] Cycloaddition Reactions: This is a widely utilized method for constructing the pyrrolidine ring. nih.gov The reaction between an azomethine ylide and an alkene can be rendered highly stereoselective through the use of chiral catalysts or auxiliaries. acs.orgrsc.org For instance, the use of a chiral N-tert-butanesulfinylimine group as an electron-withdrawing group in 1-azadienes has been shown to induce a high degree of diastereoselectivity in cycloadditions with azomethine ylides, yielding densely substituted pyrrolidines with up to four stereogenic centers. acs.org

Intramolecular Cyclization: The cyclization of acyclic precursors is another effective approach. nih.gov For example, an intramolecular aza-Michael reaction can produce 3,5-disubstituted nitrogen-containing heterocycles with selective formation of either cis or trans isomers by using either an achiral Pd(II) complex or strong Brønsted acid catalysis. nih.gov Similarly, a Brønsted acid-catalyzed intramolecular hydroamination has been developed for the enantioselective synthesis of pyrrolidines containing quaternary stereocenters. chemrxiv.org

Chiral Pool Synthesis: This strategy utilizes readily available chiral starting materials, such as proline or 4-hydroxyproline, to introduce the desired stereochemistry into the final product. mdpi.com The synthesis of trans-2,5-bis(aryl) pyrrolidines has been achieved through diastereoselective additions of Grignard reagents to chiral imines derived from (R)-phenylglycinol. nih.gov

Organocatalysis: The use of small organic molecules as catalysts has gained prominence in asymmetric synthesis. Chiral pyrrolidine-based catalysts are themselves instrumental in many stereoselective transformations. nih.gov Furthermore, catalytic and asymmetric aziridinations have been achieved using tetrahydrothiophene-based chiral sulfides as organocatalysts. rsc.org

These strategies, often employed in combination, provide chemists with a robust toolbox for the synthesis of enantiomerically pure and diastereomerically defined pyrrolidine compounds, which is essential for the systematic investigation of their structure-activity relationships.

Analysis of Regio- and Stereoselectivity in Cycloaddition Reactions

[3+2] Cycloaddition reactions are a cornerstone in the synthesis of pyrrolidine rings, and understanding the factors that govern their regio- and stereoselectivity is crucial for predictable and efficient synthesis. nih.gov These reactions involve the combination of a three-atom component (the azomethine ylide) with a two-atom component (the dipolarophile, typically an alkene). acs.org

Regioselectivity refers to the orientation of the dipole and dipolarophile in the resulting cycloadduct. In the synthesis of substituted pyrrolidines, this determines which carbon atoms of the alkene form bonds with the carbon and nitrogen atoms of the azomethine ylide. The regioselectivity is often influenced by the electronic nature of the substituents on both the azomethine ylide and the dipolarophile. acs.org For example, in iridium-catalyzed reductive [3+2] cycloaddition reactions, the choice of dipolarophile can dictate the regiochemical outcome. acs.org

Stereoselectivity in these reactions can be further divided into diastereoselectivity and enantioselectivity.

Diastereoselectivity is the preferential formation of one diastereomer over another. This is often controlled by steric and electronic interactions in the transition state of the cycloaddition. The use of chiral auxiliaries or substrates can effectively direct the approach of the reactants to favor the formation of a specific diastereomer. acs.org For instance, the N-tert-butanesulfinylimine group has proven effective in directing the diastereoselectivity of 1,3-dipolar cycloadditions. acs.org

Enantioselectivity refers to the preferential formation of one enantiomer over the other. This is typically achieved through the use of a chiral catalyst, which creates a chiral environment for the reaction and lowers the activation energy for the formation of one enantiomeric product. rsc.org

Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to rationalize and predict the regio- and stereochemical outcomes of these cycloaddition reactions. acs.orgresearchgate.net These calculations can help elucidate the transition state geometries and the subtle energetic differences that lead to the observed selectivities. acs.org

Conformational Analysis of the Pyrrolidine Ring: Pseudorotation and 3D Structure Influence

The specific puckering preference of the pyrrolidine ring can be influenced by the nature and stereochemistry of its substituents. nih.gov For example, the electronegativity of a substituent at the C-4 position can control whether the ring adopts a Cγ-exo or Cγ-endo envelope conformation. nih.gov Similarly, sterically demanding groups, like a tert-butyl group, will favor a pseudoequatorial orientation, which in turn dictates the puckering of the ring. nih.gov In the case of 2,5-disubstituted N-acylpyrrolidines, the N-acyl group tends to drive the substituents into a diaxial orientation, restricting the possible conformations. researchgate.net

The conformational state of the pyrrolidine ring is critical as it determines the spatial disposition of the substituents. nih.gov This, in turn, affects how the molecule presents its pharmacophoric groups to a biological target. The ability to tune the conformation of the pyrrolidine ring, for instance through alkylation or acylation of the nitrogen atom, provides a powerful tool for medicinal chemists to optimize the biological profile of a compound. nih.gov

Computational methods, alongside experimental techniques like NMR spectroscopy and X-ray crystallography, are invaluable for studying the conformational preferences of substituted pyrrolidines. rsc.orgnih.govnih.govresearchgate.netacs.org These analyses provide detailed insights into the low-energy conformations and the barriers to interconversion, which are essential for understanding the structure-activity relationships of these compounds.

Influence of Steric Factors on Molecular Recognition and Biological Profile

Steric factors, arising from the spatial arrangement of atoms and groups within a molecule, play a pivotal role in the molecular recognition and biological profile of this compound and its analogs. The size and shape of substituents on the pyrrolidine ring can significantly impact how the molecule interacts with its biological target. nih.gov

The concept of "steric hindrance" describes how bulky groups can impede the approach of a molecule to its binding site or prevent the adoption of a bioactive conformation. rsc.org In the context of drug-receptor interactions, a close complementary fit between the ligand and the binding pocket is often required for high affinity and specificity. Steric clashes between the ligand and the receptor can disrupt this fit, leading to a decrease in biological activity. acs.org

Conversely, the introduction of specific steric bulk can be advantageous. It can be used to:

Enhance selectivity: By designing a molecule that fits snugly into the binding site of the desired target but is sterically precluded from binding to off-targets.

Modulate conformation: As discussed previously, steric interactions can influence the conformational equilibrium of the pyrrolidine ring, locking it into a more bioactive conformation. nih.gov

Improve metabolic stability: The presence of bulky groups can shield metabolically labile parts of the molecule from enzymatic degradation, thereby prolonging its duration of action.

Computational Chemistry and in Silico Approaches for 2 2,5 Dichlorophenyl Pyrrolidine Research

Molecular Docking Studies for Biological Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used to predict the binding mode and affinity of a small molecule ligand, such as 2-(2,5-Dichlorophenyl)pyrrolidine, to the binding site of a target protein. This information is crucial for understanding the potential pharmacological activity of the compound.

Ligand design and optimization are key processes in drug discovery where a compound's structure is modified to improve its binding affinity and selectivity for a specific biological target. Virtual screening involves docking large libraries of compounds against a target protein to identify potential hits. For a compound like this compound, steric mapping would analyze the three-dimensional space of the target's active site to identify regions where the dichlorophenyl group and the pyrrolidine (B122466) ring can fit optimally and where modifications could enhance binding.

While specific virtual screening studies involving this compound are not widely published, research on related pyrrolidine derivatives demonstrates this principle. For instance, studies on pyrrolidine-2,5-dione derivatives have utilized in-silico methods to design and identify potent anti-inflammatory agents. nih.gov Similarly, the design of cis-2,5-dicyanopyrrolidine inhibitors for dipeptidyl peptidase IV (DPP-IV) was informed by computational approaches to optimize interactions with the enzyme's active site. nih.gov

Following docking, the binding affinity, often expressed as a docking score or in energy units (e.g., kcal/mol), is calculated. These scores estimate the strength of the interaction between the ligand and the target. Lower binding energy values typically indicate a more stable complex and potentially higher potency. mdpi.com For these predictions to be meaningful, they should be correlated with experimental data, such as IC50 values from in vitro assays.

In studies of other heterocyclic compounds, molecular docking scores have shown good correlation with experimental biological activity. For example, in the development of thiazole (B1198619) clubbed pyridine (B92270) scaffolds as potential COVID-19 inhibitors, compounds with the best docking scores also exhibited significant inhibitory potential in subsequent tests. mdpi.com A similar approach could be applied to this compound to predict its potential biological targets and guide experimental validation.

Table 1: Representative Data from Molecular Docking Studies of Related Compounds This table illustrates the type of data generated in molecular docking studies. The data presented is for analogous compounds, as specific data for this compound is not available in the cited literature.

Compound ClassTarget ProteinBinding Energy (kcal/mol)Key Interacting ResiduesReference
Thiazole DerivativesSARS-CoV-2 Main Protease-5.8 to -8.6ASN 142, GLY 143, GLU 166 mdpi.com
Piperidine (B6355638) DerivativesSARS-CoV-2 Main Protease-CYS 145, HIS 41 nih.gov
Pyrrolidine-2,5-dione DerivativesCyclooxygenase-2 (COX-2)-ARG 513, TYR 385, SER 530 nih.gov

Density Functional Theory (DFT) Calculations and Quantum Chemical Characterization

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is a powerful tool for characterizing the fundamental chemical properties of a molecule like this compound.

DFT calculations can determine the distribution of electron density within the this compound molecule. This analysis helps to identify electron-rich and electron-poor regions, which are crucial for understanding its reactivity. Reactivity descriptors, such as the molecular electrostatic potential (MEP), can be mapped onto the molecule's surface to visualize sites susceptible to electrophilic or nucleophilic attack. For instance, research on similar chlorinated phenyl derivatives has used DFT to analyze electronic structure and predict sites of interaction. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. youtube.com The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

Table 2: Conceptual Frontier Molecular Orbital (FMO) Properties This table outlines the key parameters derived from FMO analysis and their general interpretations, which would be applicable to this compound.

ParameterDescriptionImplication for Reactivity
HOMO Energy Energy of the Highest Occupied Molecular Orbital.A higher energy value indicates a greater tendency to donate electrons (nucleophilicity). youtube.comyoutube.com
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.A lower energy value indicates a greater tendency to accept electrons (electrophilicity). youtube.comyoutube.com
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap suggests higher reactivity and lower kinetic stability. nih.gov

The three-dimensional structure of this compound, including the orientation of the dichlorophenyl group relative to the pyrrolidine ring, is critical for its interaction with biological targets. Conformational analysis using DFT allows for the identification of the most stable, low-energy conformations of the molecule. Geometry optimization calculations find the equilibrium structure of the molecule by minimizing its energy.

Studies on related compounds, such as 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)ethyl]acetamides, have shown that identifying the preferred conformation is essential for understanding their biological activity. nih.gov In that case, conformational analysis revealed that only compounds capable of adopting a specific low-energy shape were potent opioid kappa agonists. nih.gov A similar analysis for this compound would be crucial for predicting its bioactive conformation.

In Silico Pharmacokinetic and Drug-Likeness Predictions

The preliminary assessment of a compound's drug-like properties is a critical step in the drug discovery pipeline, helping to filter out candidates that are unlikely to have favorable pharmacokinetic profiles. These predictions are typically based on the molecular structure of the compound and are calculated using various computational algorithms. For this compound, key physicochemical descriptors have been computed to evaluate its drug-likeness according to established principles such as Lipinski's Rule of Five.

These rules correlate molecular properties with the likelihood of a compound being orally bioavailable. The parameters include molecular weight, lipophilicity (expressed as logP), and the number of hydrogen bond donors and acceptors. Additionally, the topological polar surface area (TPSA) is a valuable predictor of drug transport characteristics. A variety of computational tools and web servers, such as SwissADME, ADMETlab, and pkCSM, are widely used in the field to generate these predictions. ijrps.comsci-hub.sespringernature.comnih.gov

The predicted physicochemical properties for this compound are summarized in the table below. These values, computed by established algorithms, provide a foundational understanding of the compound's characteristics. nih.gov

PropertyPredicted ValueSignificance in Drug-Likeness
Molecular Weight 216.10 g/mol Influences absorption and diffusion; values <500 g/mol are generally preferred for oral drugs. nih.gov
XLogP3-AA (logP) 3.1Measures lipophilicity, affecting solubility and membrane permeability. Values between -0.4 and +5.6 are typical for orally active drugs. nih.gov
Hydrogen Bond Donor Count 1The pyrrolidine nitrogen acts as a donor, influencing solubility and receptor binding. nih.gov
Hydrogen Bond Acceptor Count 1The nitrogen atom can also act as a hydrogen bond acceptor. The number of donors and acceptors affects solubility and permeability. nih.gov
Topological Polar Surface Area (TPSA) 12 ŲPredicts drug transport properties, including intestinal absorption and blood-brain barrier penetration. nih.gov

This table presents computationally predicted data for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. tandfonline.com By identifying the physicochemical properties or structural features that influence a compound's potency or efficacy, QSAR models can guide the design of new, more active derivatives. nih.govresearchgate.net These models are built by analyzing a dataset of compounds with known activities and various calculated molecular descriptors. nih.govscispace.com

The pyrrolidine ring is a versatile scaffold found in numerous biologically active compounds, and its derivatives have been the subject of QSAR studies for various therapeutic targets. nih.govresearchgate.netnih.gov For instance, QSAR analyses have been successfully applied to pyrrolidine derivatives to understand the structural requirements for inhibiting enzymes like dipeptidyl peptidase IV (DPP IV) and influenza neuraminidase. researchgate.netnih.gov These studies often reveal that factors such as steric bulk, electrostatic fields, and hydrophobicity at specific positions on the pyrrolidine or its substituents are critical for biological activity. researchgate.net

While the principles of QSAR are broadly applicable to the development of derivatives of this compound, a review of the scientific literature indicates that specific QSAR models for this particular series of derivatives have not been published. The development of such a model would require the synthesis of a library of analogues of this compound, followed by the evaluation of their biological activity against a specific target. The resulting data could then be used to construct a QSAR model to predict the activity of new, unsynthesized compounds and to guide further optimization efforts.

Structure Activity Relationship Sar Studies of Dichlorophenylpyrrolidine Derivatives

Correlation of Molecular Structure with Observed Biological Activity Profiles

Derivatives designed as caspase inhibitors illustrate a different SAR profile. In these molecules, the dichlorophenylpyrrolidine moiety often acts as a recognition element, while other parts of the molecule are designed to interact with the active site of the enzyme. The specific biological activity is thus a composite function of the contributions from each part of the molecule's architecture.

Impact of Dichlorophenyl Substitution Pattern and Position on Efficacy

The substitution pattern of the chlorine atoms on the phenyl ring is a critical determinant of biological efficacy. Comparative studies on different scaffolds have consistently shown that the precise placement of the chloro groups significantly influences potency.

A key study investigating sigma-1 (σ₁) receptor ligands based on a 2-phenyl-6-hydroxypyridazinone core, where various dichlorophenyl groups were attached, provides direct evidence. The 3,4-dichloro substituted analog (compound 54 ) exhibited exceptionally high affinity for the σ₁ receptor. In contrast, substituting this with a 2,5-dichlorophenyl group resulted in a derivative with markedly lower activity. acs.org This highlights a clear preference for the 3,4-substitution pattern for this specific target.

This trend is also observed in other classes of compounds. For instance, in a series of 1,3,5-triazine (B166579) derivatives, the 3,4-dichlorophenyl analog showed a different biological profile compared to the 2,5-dichlorophenyl counterpart. uniba.it Similarly, research on pyrazoline-based carbonic anhydrase inhibitors demonstrated that moving a chlorine atom from the 3- to the 4-position decreased activity, while adding a second chlorine at the 2-position (to give a 2,4-dichloro analog) led to a further drop in potency, suggesting a sensitive steric and electronic requirement at the receptor binding site. unica.it

Table 1: Impact of Dichlorophenyl Substitution on σ₁ Receptor Affinity Data from a study on 2-Aryl-6-hydroxypyridazinone derivatives, where the aryl group is varied. acs.org

Compound Phenyl Substitution σ₁ Receptor Affinity (Kᵢ, nM)
54 3,4-dichloro 1.4 ± 0.1
55 2,3-dichloro Lower than 54
56 2,4-dichloro Lower than 54
57 2,5-dichloro Lower than 54
58 3,5-dichloro Lower than 54

Influence of Pyrrolidine (B122466) Ring Substituents and Hybrid Systems on Activity

Modifications to the pyrrolidine ring itself, either by direct substitution or by incorporating it into a larger, rigid system, have profound effects on activity.

In a series of caspase inhibitors, substitution at the 4-position of the pyrrolidine ring was explored. Analogs featuring a 4-fluoro substituent showed nanomolar inhibition, which was 100 to 1000 times more efficient than the corresponding 4-methoxy analogs. A 4,4-difluorinated compound proved to be the most potent in this series, while larger substituents like tetraethyleneglycol (OPEG4) led to inactive compounds. uniba.it This indicates that small, electronegative substituents at this position are highly favorable for this specific target, likely by influencing ring pucker or engaging in specific hydrogen bonding interactions.

Furthermore, fusing the pyrrolidine ring into a larger structure, such as a hexahydro-1H-isoindole-1,3(2H)-dione core, was found to be a favorable structural motif for anticonvulsant activity. nih.gov This strategy of creating hybrid systems can lock the molecule into a more biologically active conformation.

Role of Linkers and Secondary Pharmacophores in Enhancing Receptor Binding or Enzyme Inhibition

Linkers and secondary pharmacophores are frequently incorporated into the design of dichlorophenylpyrrolidine derivatives to optimize interactions with biological targets. These elements can bridge the primary pharmacophoric features or provide additional binding interactions.

In the development of potent σ₁ receptor ligands, a three-carbon propoxy linker was identified as optimal for connecting the dichlorophenyl-pyridazinone core to a terminal basic amine group. acs.org The nature of this terminal amine, a secondary pharmacophore, was also critical. While morpholine (B109124) resulted in moderate affinity, replacing it with a piperidine (B6355638) ring significantly improved σ₁ binding and selectivity. Further substitution on the piperidine ring did not offer additional benefits, indicating a specific size and basicity requirement for this part of the molecule. acs.org

Table 2: Effect of Linker and Secondary Pharmacophore on σ₁ Receptor Affinity Data from a study on 2-(3,4-Dichlorophenyl)-6-alkoxy-pyridazinone derivatives. acs.org

Compound Terminal Amine σ₁ Receptor Affinity (Kᵢ, nM) σ₂ Receptor Affinity (Kᵢ, nM)
12 Morpholine 87.5 ± 7.9 437 ± 39
13 Piperidine 21.4 ± 2.5 1074 ± 96
14 4-Methylpiperidine 28.0 ± 3.4 1464 ± 101
15 3,5-Dimethylpiperidine 46.0 ± 4.1 1822 ± 148

Stereochemical Contributions to Structure-Activity Relationships

The stereochemistry of dichlorophenylpyrrolidine derivatives is a crucial factor in their biological activity, with different stereoisomers often exhibiting vastly different potencies and selectivities.

Studies on conformationally restricted analogs, specifically cis-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamines, have provided clear evidence of stereochemical influence on sigma receptor binding. It was demonstrated that the cis configuration of the pyrrolidinyl and the dichlorophenylethylamino groups on the cyclohexane (B81311) ring was essential for high affinity. Furthermore, a clear enantiomeric preference was observed, with the (1R,2S) enantiomers consistently binding more potently to sigma receptors than their corresponding (1S,2R) counterparts. The most potent compound in that series, the unsubstituted (1R,2S)-(-) enantiomer, had a Kᵢ value of 0.49 nM and was highly selective over other receptors.

Rational Design Strategies for Optimizing Biological Activity

The development of potent and selective dichlorophenylpyrrolidine derivatives often employs rational design strategies based on known pharmacophore models and computational techniques. nih.govfrontiersin.org For targets like the sigma receptor, pharmacophore models typically define the spatial arrangement of a basic amine, a primary hydrophobic/aromatic site, and a secondary hydrophobic site.

A common strategy involves selecting a core scaffold known to have some activity, such as the 6-hydroxypyridazinone ring, and then systematically modifying different parts of the molecule to improve its fit to the pharmacophore model. acs.org For example, after identifying the 3,4-dichlorophenyl group as optimal for the primary hydrophobic site and piperidine as the preferred basic amine, researchers can then fine-tune the linker connecting them to achieve maximum potency. acs.org Docking studies are often used in conjunction with these synthetic efforts to visualize how the designed molecules fit into the receptor's binding site and to rationalize the observed SAR data, guiding the next cycle of design and synthesis. nih.gov

Biological Activities and Mechanisms of Action in Vitro and in Vivo Studies

Antimicrobial Activity Studies

Comprehensive screening for the antimicrobial effects of 2-(2,5-Dichlorophenyl)pyrrolidine has not been extensively reported in publicly available scientific literature. The following sections summarize the current state of knowledge.

There is currently no specific data available from published studies detailing the antibacterial efficacy and spectrum of activity of this compound against various bacterial strains.

Similarly, dedicated studies on the antifungal efficacy and the spectrum of activity of this compound against fungal pathogens are not present in the accessible scientific literature.

Due to the absence of demonstrated antimicrobial activity in dedicated studies, there have been no investigations into the proposed mechanisms of antimicrobial action for this compound.

Antitumor and Anticancer Activity Investigations

Investigations into the potential of this compound as an antitumor or anticancer agent are in a nascent stage. While related compounds have shown promise, specific findings for this molecule are not yet widely published.

There is a lack of specific published research demonstrating the ability of this compound to inhibit cancer cell proliferation or induce apoptosis in cancerous cells.

No specific data from in vitro or in vivo studies detailing the efficacy of this compound against specific cancer cell lines or in tumor models is currently available in the scientific literature.

Multi-Targeting Approaches in Oncology

Information regarding the use of this compound in multi-target anticancer strategies is not available in the reviewed scientific literature. While multi-target directed ligands are a significant area of cancer research, with many compounds being investigated for their ability to interact with multiple biological targets to overcome drug resistance and improve therapeutic outcomes, no studies have specifically implicated this compound in such approaches.

Enzyme and Receptor Interaction Studies

Detailed investigations into the interactions of this compound with various enzymes and receptors are crucial for understanding its potential pharmacological profile. However, specific inhibitory data for this compound against the enzymes listed below are not present in the available literature.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a critical enzyme in the synthesis of nucleic acids and amino acids, making it a well-established target for anticancer and antimicrobial drugs. An assay to determine the inhibitory activity of a compound against DHFR typically measures the decrease in the rate of NADPH consumption or the formation of tetrahydrofolate. No published studies were found that have evaluated the DHFR inhibitory potential of this compound.

Cholinesterase Enzyme Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the regulation of cholinergic neurotransmission. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. Standard in vitro assays for cholinesterase inhibition, such as Ellman's method, are widely used to screen for potential inhibitors. A review of the scientific literature did not reveal any studies that have assessed the inhibitory activity of this compound against either AChE or BChE.

Pancreatic Lipase (B570770) Inhibition

Pancreatic lipase is a crucial enzyme for the digestion and absorption of dietary fats. Its inhibition is a therapeutic approach for the management of obesity. Assays for pancreatic lipase inhibition often use a substrate that releases a chromogenic or fluorogenic product upon cleavage. There is no available data on the in vitro or in vivo effects of this compound on pancreatic lipase activity.

Cyclooxygenase (COX-1, COX-2) and 5-Lipoxygenase Inhibition

Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are key enzymes in the inflammatory pathway, responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively. Dual inhibition of COX and 5-LOX is an attractive strategy for developing anti-inflammatory agents with potentially fewer side effects than traditional NSAIDs. No research has been published detailing the inhibitory effects of this compound on COX-1, COX-2, or 5-LOX.

Matrix Metalloproteinase (MMP) and Carbonic Anhydrase (CA) Inhibition

Matrix metalloproteinases (MMPs) are a family of enzymes involved in tissue remodeling and are implicated in cancer metastasis. Carbonic anhydrases (CAs) are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain cancers. The development of dual MMP and CA inhibitors is an area of interest in oncology. There is a lack of published data on the inhibitory activity of this compound against any MMP or CA isoforms.

Aminoglycoside 6′-N-Acetyltransferase Type Ib (AAC(6′)-Ib) Inhibition

No specific studies detailing the inhibition of Aminoglycoside 6′-N-Acetyltransferase Type Ib (AAC(6′)-Ib) by this compound were identified in the reviewed literature. However, research into overcoming bacterial resistance to aminoglycoside antibiotics has explored other substituted pyrrolidine (B122466) structures as potential inhibitors of this enzyme.

Notably, a class of inhibitors based on a pyrrolidine pentamine scaffold has been identified as effective against AAC(6′)-Ib. nih.govnih.gov These compounds, which are structurally distinct from this compound, were discovered using mixture-based combinatorial libraries. nih.gov Structure-activity relationship (SAR) studies on these pyrrolidine pentamine derivatives revealed several key features for inhibitory activity:

Aromatic functionalities at two specific positions (R1 and R4) are essential. nih.gov

The stereochemical conformation at multiple points on the scaffold is critical for full activity. nih.gov

A hydroxyl group at the R3 position is required for maximum inhibitory effect. nih.gov

Truncations of the pentamine scaffold resulted in inactive compounds, highlighting the importance of the complete molecular structure. nih.gov

These findings underscore the potential of the pyrrolidine ring as a core component in the design of AAC(6′)-Ib inhibitors, although direct evidence for this compound in this role is currently lacking.

Dopamine (B1211576) D2/D3 Receptor Binding and Antagonism

Specific binding affinity or functional antagonism data for this compound at dopamine D2 or D3 receptors is not available in the surveyed scientific literature. However, the combination of a pyrrolidine ring and a dichlorophenyl group is a well-established pharmacophore in the development of ligands for D2-like receptors, particularly D3 antagonists. nih.govnih.gov

Research on related structures provides insight into the roles these moieties play:

Dichlorophenyl Moiety: The 1-(2,3-dichlorophenyl)piperazine (B491241) fragment is a classic and potent pharmacophore for D3 receptor antagonism and is featured in many selective ligands. nih.govnih.gov

Pyrrolidine Moiety: Various N-substituted pyrrolidinyl benzamides have been synthesized and evaluated for D2, D3, and D4 receptor affinity. nih.gov For instance, the compound (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide showed high affinity for D3 and D4 receptors. nih.gov

Combined Scaffolds: In the development of dual-target ligands for mu-opioid (MOR) and dopamine D3 receptors (D3R), scaffolds tethering a MOR pharmacophore to a D3R pharmacophore like 1-(2,3-dichlorophenyl)piperazine have been explored, with some designs incorporating a pyrrolidine function. nih.govnih.gov Furthermore, docking studies of the D2 antagonist raclopride, which contains a 3,5-dichloro-N-(1-ethylpyrrolidin-2-ylmethyl)benzamide structure, suggest how the dichlorophenyl and pyrrolidine components orient within the receptor's binding cleft. researchgate.net

These examples demonstrate that the pyrrolidine and dichlorophenyl substructures are key components for achieving affinity and selectivity for dopamine receptors.

Table 1: Dopamine Receptor Binding Affinities for Related Pyrrolidine and Dichlorophenyl-Containing Compounds

CompoundD₂ Receptor Kᵢ (nM)D₃ Receptor Kᵢ (nM)D₄ Receptor Kᵢ (nM)Reference
(S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (5c)230212.1 nih.gov
Eticlopride0.140.26- nih.gov
nor-Eticlopride2.671.07- nih.gov

Opioid Receptor Binding and Selectivity Studies

There is no specific data available from reviewed studies concerning the binding affinity or selectivity of this compound for any opioid receptor subtypes (mu, delta, or kappa). The pyrrolidine ring is, however, present in various classes of opioid receptor ligands. nih.govresearchgate.net

For example, a class of mu-selective receptor antagonists was developed based on thioureas bearing basic pyrrolidine residues. nih.gov In this series, alkylation of the pyrrolidine ring with benzyl (B1604629) derivatives was found to increase the mu-opioid receptor binding affinity. nih.gov In a different context, the pyrrolidine ring is a structural component of certain potent synthetic opioids known as nitazenes, though specific binding data related to this fragment is not the focus of the available studies. researchgate.net While the endogenous opioid system, with its mu, delta, and kappa receptor subtypes, is a major target for analgesic drug development, the potential role of this compound in this area remains uninvestigated in the public literature. researchgate.netpainphysicianjournal.com

Inhibition of Neuronal Voltage-Sensitive Sodium and L-Type Calcium Channels

No direct experimental data on the effects of this compound on neuronal voltage-sensitive sodium channels (VGSCs) or L-type calcium channels (VDCCs) has been reported. These ion channels are critical targets for anticonvulsant drugs, and some classes of pyrrolidine derivatives have been investigated for this activity. wikipedia.org

Specifically, research has shown that:

A novel series of pyrrolidine derivatives, structurally distinct from the subject compound, were synthesized and identified as potent neuronal Na+ channel blockers with neuroprotective activity in a preclinical model of ischemic stroke. nih.gov

Compounds based on a pyrrolidine-2,5-dione scaffold have been studied for anticonvulsant properties, and it is known that many such drugs interact with VGSCs and VDCCs in the central nervous system. nih.gov

These findings suggest that the broader pyrrolidine chemical class has relevance for neuronal ion channel modulation, but the specific activity of this compound has not been characterized.

Anti-inflammatory and Antinociceptive Activity Investigations

No studies were found that specifically investigate the anti-inflammatory or antinociceptive properties of this compound. The pyrrolidine scaffold is, however, a component of various compounds evaluated for these activities. nih.govnih.gov

Research on related structures has shown that:

Newly synthesized pyrrolidine derivatives have been evaluated for their in vivo analgesic and anti-inflammatory activity, with some compounds showing promising effects suggested to be mediated by the inhibition of cyclooxygenase (COX-1 and COX-2) enzymes. nih.gov

Derivatives of pyrrolidine-2,5-dione have been designed as multitarget anti-inflammatory agents, showing inhibitory activity against COX-2 and 5-lipoxygenase (5-LOX). nih.gov

In some series of anticonvulsant pyrrolidine derivatives, compounds have also been assessed for antinociceptive effects in hot plate and writhing tests, demonstrating central and peripheral analgesic activity. nih.gov

While these studies establish the pyrrolidine core as a viable scaffold for designing anti-inflammatory and analgesic agents, the efficacy of this compound remains to be determined.

Table 2: In Vitro Anti-Inflammatory Activity of a Related Pyrrolidine-2,5-dione Compound (13e)

Enzyme TargetIC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
COX-130.931.5 nih.gov
COX-20.98

Note: The data presented is for compound 13e from the referenced study, a pyrrolidine-2,5-dione derivative, and not this compound.

Metabolic Stability and In Vitro Metabolic Pathway Studies

There is a lack of specific published data on the metabolic stability and in vitro metabolic pathways of this compound. General studies on the metabolism of pyrrolidine-containing drugs can offer potential insights.

The pyrrolidine ring can be a site of metabolic transformation. For example, the biotransformation of the drug daclatasvir, which contains two pyrrolidine moieties, involves cytochrome P450 (CYP) mediated δ-oxidation of the pyrrolidine ring. nih.gov This oxidation leads to a ring-opening event, forming an aminoaldehyde intermediate. nih.gov It is a known potential liability of the pyrrolidine moiety that such bioactivation can lead to reactive iminium ion and aminoaldehyde metabolites, which may require assessment during drug development. pharmablock.com In vitro metabolism studies using liver microsomes and cytosol fractions are standard methods to identify major metabolic pathways and potential reactive intermediates for new chemical entities. frontiersin.org Without specific experimental data, the metabolic fate of this compound remains speculative.

Analytical and Spectroscopic Characterization Methods for Dichlorophenylpyrrolidine Compounds

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the separation, purification, and purity assessment of dichlorophenylpyrrolidine compounds. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques.

For the analysis of 2-(2,5-Dichlorophenyl)pyrrolidine, a volatile compound, gas chromatography coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS) is highly suitable. The choice of the capillary column is critical, with non-polar or medium-polarity columns being preferred for such analyses. The method would involve optimizing parameters such as injector temperature, oven temperature program, and carrier gas flow rate to achieve optimal separation from any starting materials, by-products, or degradation products. researchgate.net

High-performance liquid chromatography is a versatile technique for both purity assessment and preparative isolation of less volatile or thermally labile dichlorophenylpyrrolidine derivatives. Reversed-phase HPLC (RP-HPLC) is a common choice, where a non-polar stationary phase is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The addition of modifiers such as trifluoroacetic acid (TFA) can improve peak shape and resolution. For the separation of enantiomers of chiral dichlorophenylpyrrolidine compounds, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) to differentiate between the enantiomers, which is crucial for pharmacological studies as different enantiomers can exhibit distinct biological activities. nih.gov

Table 1: Illustrative Chromatographic Conditions for Analysis of 2-Arylpyrrolidine Derivatives

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Column Phenyl(5%)-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm)C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Helium (carrier gas)Acetonitrile:Water (gradient)
Detector Mass Spectrometer (MS)Diode Array Detector (DAD)
Injection Volume 1 µL (split mode)10 µL
Oven Program 100°C (1 min), ramp to 280°C at 15°C/min, hold for 5 minIsocratic or gradient elution
Flow Rate 1.0 mL/min1.0 mL/min

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, 1H, 13C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, including this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, the aromatic protons on the dichlorophenyl ring would appear as distinct multiplets in the downfield region (typically δ 7.0-7.5 ppm). The protons of the pyrrolidine (B122466) ring would resonate in the upfield region. The proton at the C2 position, being adjacent to both the aromatic ring and the nitrogen atom, would have a characteristic chemical shift. The NH proton of the secondary amine would appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The carbon atoms of the dichlorophenyl ring would appear in the aromatic region (δ 120-150 ppm), with the carbons bearing the chlorine atoms showing characteristic shifts. The carbons of the pyrrolidine ring would resonate in the aliphatic region (δ 20-60 ppm).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Atom¹H NMR (Predicted)¹³C NMR (Predicted)
Aromatic-H 7.2-7.4 (m, 3H)-
Pyrrolidine-H2 4.5-4.7 (t, 1H)60-65
Pyrrolidine-H3, H4 1.8-2.2 (m, 4H)25-30, 35-40
Pyrrolidine-H5 3.0-3.3 (m, 2H)45-50
NH 2.5-3.5 (br s, 1H)-
Aromatic C-Cl -130-135
Aromatic C-H -125-130
Aromatic C-Pyrrolidine -140-145

Note: Predicted values are based on analogous structures and may vary from experimental data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural features. researchgate.net

The N-H stretching vibration of the secondary amine in the pyrrolidine ring is expected to appear as a single, medium-intensity band in the region of 3350-3310 cm⁻¹. orgchemboulder.comspectroscopyonline.com The C-N stretching vibration of the aromatic amine would likely be observed as a strong band between 1335-1250 cm⁻¹. libretexts.org The aliphatic C-N stretch would fall in the 1250–1020 cm⁻¹ range. orgchemboulder.com Aromatic C-H stretching vibrations will be seen above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the pyrrolidine ring will appear just below 3000 cm⁻¹. The C-Cl stretching vibrations of the dichlorophenyl group typically absorb in the fingerprint region, below 800 cm⁻¹.

Table 3: Expected Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
N-H (secondary amine) Stretch3350 - 3310Medium
Aromatic C-H Stretch3100 - 3000Weak to Medium
Aliphatic C-H Stretch3000 - 2850Medium
C=C (aromatic) Stretch1600 - 1450Medium
Aromatic C-N Stretch1335 - 1250Strong
Aliphatic C-N Stretch1250 - 1020Medium to Weak
C-Cl Stretch800 - 600Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound. For this compound, techniques such as electron ionization (EI) or electrospray ionization (ESI) can be used.

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A key feature in the mass spectrum of a dichlorinated compound is the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a cluster of peaks (M⁺, M+2⁺, M+4⁺) with a characteristic intensity ratio, confirming the presence of two chlorine atoms. libretexts.org

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for 2-arylpyrrolidines include cleavage of the bond between the pyrrolidine ring and the aromatic ring, as well as fragmentation of the pyrrolidine ring itself. researchgate.net

Table 4: Plausible Mass Spectrometry Fragmentation for this compound

m/z ValueIonDescription
215/217/219 [M]⁺Molecular ion peak cluster
145/147 [Cl₂C₆H₃]⁺Dichlorophenyl cation
70 [C₄H₈N]⁺Pyrrolidinyl cation
186/188 [M-C₂H₅]⁺Loss of an ethyl group from the pyrrolidine ring

Note: The m/z values represent the most abundant isotope in the cluster.

X-ray Diffraction (XRD) and Single Crystal X-ray Analysis for Solid-State Structure

X-ray diffraction (XRD) techniques are used to determine the three-dimensional arrangement of atoms in a crystalline solid. For this compound, if a suitable single crystal can be grown, single-crystal X-ray analysis can provide precise information about bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov This data is invaluable for understanding the conformation of the molecule and its packing in the crystal lattice. Powder XRD can be used to characterize the bulk crystalline form of the material.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the dichlorophenyl chromophore. Benzene (B151609) exhibits a primary absorption band around 204 nm and a secondary, less intense band around 256 nm. The presence of the chlorine atoms and the pyrrolidinyl group as substituents on the benzene ring will cause shifts in the positions and intensities of these absorption bands (a bathochromic or red shift, and a hypsochromic or blue shift). acs.orgstudymind.co.uklibretexts.org The pyrrolidinyl group, being an electron-donating group, is expected to cause a red shift of the primary absorption band. pressbooks.pub

Table 5: Expected UV-Visible Absorption Maxima for this compound

TransitionExpected λmax (nm)Solvent
π → π ~ 210-220Methanol or Ethanol
π → π ~ 260-270Methanol or Ethanol

In Vitro Bioassay Methodologies for Activity Quantification

Given the structural similarity of this compound to known monoamine reuptake inhibitors, a common in vitro bioassay approach would be to assess its activity at the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). wikipedia.org

Radioligand Binding Assays are a standard method to determine the affinity of a compound for a specific transporter. eurofinsdiscovery.comtandfonline.com These assays involve incubating membranes from cells expressing the target transporter with a radiolabeled ligand and varying concentrations of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, which is a measure of its binding affinity.

Fluorescence-Based Uptake Assays provide a functional measure of transporter activity. nih.govmoleculardevices.com These assays use a fluorescent substrate that is taken up by cells via the specific transporter. Inhibition of this uptake by the test compound leads to a decrease in intracellular fluorescence, which can be quantified to determine the compound's potency (IC₅₀) as a reuptake inhibitor. umcutrecht.nluu.nl These assays can be performed in a high-throughput format and provide real-time kinetic data. nih.gov

Table 6: Common In Vitro Bioassays for Monoamine Transporter Activity

Assay TypePrincipleEndpointTarget
Radioligand Binding Competitive displacement of a specific radioligandIC₅₀ (Binding Affinity)DAT, SERT, NET bioivt.combiosave.com
Fluorescence-Based Uptake Inhibition of fluorescent substrate uptakeIC₅₀ (Functional Potency)DAT, SERT, NET
[³H]-Neurotransmitter Uptake Inhibition of radiolabeled neurotransmitter uptakeIC₅₀ (Functional Potency)DAT, SERT, NET nih.gov

Future Research Directions and Translational Potential of Dichlorophenylpyrrolidine Chemistry

Design and Synthesis of Next-Generation Therapeutic Agents

The inherent structural features of 2-(2,5-Dichlorophenyl)pyrrolidine make it an attractive starting point for the design of next-generation therapeutic agents. The pyrrolidine (B122466) ring offers a three-dimensional structure that can effectively probe the binding pockets of biological targets, while the dichlorophenyl group can engage in various interactions, including hydrophobic, van der Waals, and halogen bonding. Future research in this area will likely focus on the systematic structural modification of the parent scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Key strategies for the derivatization of the this compound core could include:

Functionalization of the Pyrrolidine Nitrogen: The secondary amine of the pyrrolidine ring is a prime site for modification. Acylation, alkylation, sulfonylation, and the introduction of more complex moieties can significantly influence the compound's biological activity and physical properties.

Substitution on the Pyrrolidine Ring: Introduction of substituents at the 3, 4, and 5-positions of the pyrrolidine ring can create chiral centers and provide vectors for interacting with specific sub-pockets of target proteins.

Bioisosteric Replacement of the Dichlorophenyl Group: Replacing the dichlorophenyl moiety with other substituted aromatic or heteroaromatic rings can fine-tune the electronic and steric profile of the molecule, potentially leading to improved target engagement and reduced off-target effects.

These synthetic endeavors will be guided by computational modeling and structure-activity relationship (SAR) studies to rationally design compounds with desired therapeutic profiles for a range of diseases, including central nervous system (CNS) disorders, inflammatory conditions, and infectious diseases.

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The advancement of therapeutic agents based on the this compound scaffold is intrinsically linked to the development of efficient and sustainable synthetic methods. While classical approaches to pyrrolidine synthesis exist, future research will necessitate the exploration of novel methodologies that offer improved yields, reduced reaction times, and a smaller environmental footprint.

Promising avenues for synthetic innovation include:

Asymmetric Synthesis: The development of stereoselective methods to control the chirality at the 2-position of the pyrrolidine ring is crucial, as different enantiomers often exhibit distinct biological activities.

Catalytic Methods: The use of transition metal catalysis or organocatalysis can provide milder and more efficient routes to functionalized this compound derivatives.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control, making it an attractive platform for the large-scale production of lead compounds.

Green Chemistry Approaches: The implementation of principles of green chemistry, such as the use of renewable solvents and atom-economical reactions, will be essential for the sustainable development of this chemical class.

These advanced synthetic strategies will not only facilitate the rapid generation of diverse compound libraries for biological screening but also ensure the economic and environmental viability of future drug candidates.

Deeper Elucidation of Molecular Mechanisms of Action and Specific Target Identification

A critical aspect of translating the potential of this compound chemistry into tangible therapeutic benefits lies in a deeper understanding of its molecular mechanisms of action. Currently, the specific biological targets for this compound and its derivatives are not well-defined. Future research must employ a range of modern pharmacological and chemical biology techniques to identify and validate these targets.

Key experimental approaches will include:

High-Throughput Screening (HTS): Screening libraries of this compound derivatives against a wide array of biological targets, such as enzymes, receptors, and ion channels, can identify initial hits.

Affinity-Based Target Identification: Techniques like affinity chromatography and chemical proteomics, using appropriately tagged this compound probes, can help to isolate and identify binding partners from complex biological samples.

Computational Target Prediction: In silico methods, including molecular docking and pharmacophore modeling, can be used to predict potential biological targets based on the three-dimensional structure of the compounds.

Cellular and In Vivo Studies: Once potential targets are identified, further validation through cellular assays and in vivo disease models will be necessary to confirm the mechanism of action and therapeutic relevance.

A thorough understanding of the molecular targets will be instrumental in guiding the rational design of more potent and selective second-generation compounds and in identifying the most relevant disease indications for clinical development.

Development of Multi-Targeting Agents for Complex Biological Systems

Many complex diseases, such as neurodegenerative disorders and cancer, involve multiple pathological pathways. The development of multi-targeting agents, which can simultaneously modulate several key targets, represents a promising therapeutic strategy. The this compound scaffold, with its potential for diverse functionalization, is well-suited for the design of such multi-target ligands.

Future research in this domain will focus on:

Rational Design of Hybrid Molecules: This involves combining the this compound core with other pharmacophores known to interact with different biological targets.

Fragment-Based Drug Discovery: Small molecular fragments that bind to different targets can be linked together using the this compound as a central scaffold.

Systematic SAR Exploration: A comprehensive understanding of the structure-activity relationships for different targets will be crucial for fine-tuning the activity profile of the multi-targeting agents.

The development of such compounds could offer significant advantages over combination therapies, including improved efficacy, a better side-effect profile, and a reduced likelihood of developing drug resistance.

Application as Chemical Probes for Investigating Biological Pathways and Processes

Beyond their direct therapeutic potential, derivatives of this compound can serve as valuable chemical probes for the investigation of fundamental biological pathways and processes. A chemical probe is a small molecule that can selectively interact with a specific biological target, allowing for the study of that target's function in a cellular or in vivo context.

The development of this compound-based chemical probes will require:

High Potency and Selectivity: The probe must be potent and highly selective for its intended target to avoid confounding off-target effects.

Appropriate Physicochemical Properties: The probe should have suitable solubility and cell permeability to be effective in biological assays.

Incorporation of Reporter Tags: For certain applications, the probe may need to be modified with a reporter tag, such as a fluorescent dye or a biotin (B1667282) moiety, to allow for visualization or affinity purification.

These chemical probes will be invaluable tools for basic research, enabling scientists to dissect complex biological networks and identify new potential drug targets, thereby fueling the future pipeline of therapeutic innovation.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-(2,5-Dichlorophenyl)pyrrolidine, and how do reaction conditions influence yield and purity?

  • The synthesis typically involves cyclization of a precursor such as 2,5-dichlorobenzaldehyde with a pyrrolidine-forming reagent (e.g., via Strecker or Mannich reactions). Critical steps include optimizing temperature (80–120°C) and solvent selection (polar aprotic solvents like DMF enhance cyclization efficiency). Purification via column chromatography or recrystallization is essential to achieve >95% purity .
  • Methodological Tip: Use HPLC to monitor intermediate formation and adjust reaction stoichiometry to minimize byproducts like regioisomeric dichlorophenyl derivatives .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • NMR (¹H/¹³C): Key signals include the pyrrolidine ring protons (δ 1.8–3.5 ppm) and aromatic protons from the dichlorophenyl group (δ 7.2–7.8 ppm). ¹³C NMR confirms the quaternary carbon at the pyrrolidine-Cl-phenyl junction (~125–130 ppm) .
  • Mass Spectrometry (ESI-MS): Look for [M+H]⁺ peaks matching the molecular weight (e.g., 231.08 g/mol for C₁₀H₁₀Cl₂N) .
  • X-ray Crystallography: Resolves stereochemistry and confirms substitution patterns (e.g., 2,5-dichloro vs. 2,4-dichloro isomers) .

Q. How does the 2,5-dichlorophenyl group influence the compound’s stability and reactivity?

  • The electron-withdrawing Cl groups enhance electrophilic aromatic substitution resistance but increase susceptibility to nucleophilic attack at the pyrrolidine nitrogen. Stability in acidic conditions is lower compared to non-halogenated analogs, requiring storage at −20°C under inert atmospheres .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Docking Studies: Use software like AutoDock Vina to simulate interactions with targets such as G-protein-coupled receptors (GPCRs). The dichlorophenyl moiety’s steric bulk and Cl electronegativity influence binding affinity to hydrophobic pockets .
  • QSAR Models: Correlate Cl substitution patterns (e.g., 2,5 vs. 2,6) with activity data (IC₅₀ values) to design analogs with improved selectivity .

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo studies?

  • Metabolic Stability Assays: Test hepatic microsomal degradation to identify rapid metabolization issues. For example, CYP450-mediated oxidation of the pyrrolidine ring may reduce in vivo efficacy .
  • Pharmacokinetic Profiling: Measure plasma protein binding and blood-brain barrier penetration using LC-MS/MS. The compound’s logP (~2.8) suggests moderate lipophilicity, which may require formulation adjustments for bioavailability .

Q. How do regioisomeric impurities (e.g., 2,4-dichlorophenyl byproducts) affect experimental outcomes?

  • Chromatographic Separation: Use chiral stationary phases (e.g., amylose-based) to resolve isomers. Contamination >2% can skew bioactivity results, as seen in serotonin receptor binding assays .
  • Isotopic Labeling: Synthesize ¹³C-labeled standards to quantify impurities via NMR or mass spectrometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.